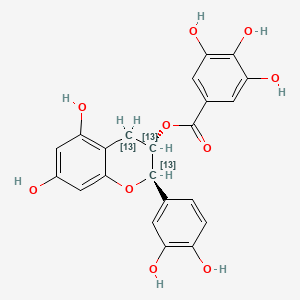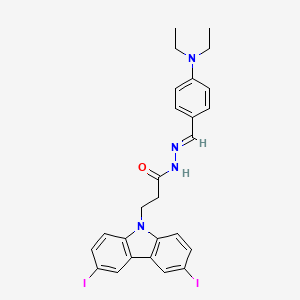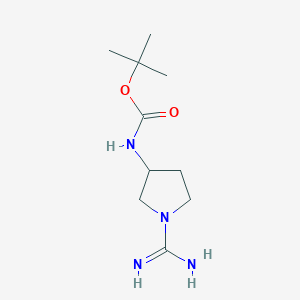![molecular formula C27H19Cl2N3O2S2 B12054189 (5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)
(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound with a fascinating structure. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve several steps. While I don’t have specific details for this exact compound, I can provide insights based on general principles. Researchers typically use organic synthesis techniques to assemble the various components. These may include condensation reactions, cyclizations, and functional group transformations.
Industrial Production:: For industrial-scale production, efficient and cost-effective methods are essential. Researchers often optimize existing synthetic pathways or develop novel approaches. Considering the complexity of this compound, it likely involves multiple steps and specialized reagents.
Chemical Reactions Analysis
Types of Reactions:: The compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield corresponding thiazolidines or other reduced forms.
Substitution: Substituents on the aromatic rings may undergo substitution reactions.
Cyclization: The pyrazole and thiazolidine rings may form intramolecular bonds.
Common Reagents and Conditions:: Specific reagents and conditions depend on the reaction type. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Cyclization: Acidic or basic conditions to promote ring closure.
Major Products:: The products formed during these reactions could include derivatives of the original compound, such as substituted pyrazoles, thiazolidines, or related heterocycles.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: It could serve as a precursor for materials or specialty chemicals.
Mechanism of Action
Understanding the compound’s mechanism of action involves investigating its interactions with biological targets. Unfortunately, I don’t have specific data on this compound. researchers would explore its binding to enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
Identifying similar compounds helps highlight its uniqueness. Unfortunately, I don’t have a direct list of similar compounds. you can explore databases or literature to find related structures.
Properties
Molecular Formula |
C27H19Cl2N3O2S2 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H19Cl2N3O2S2/c1-31-26(33)24(36-27(31)35)13-19-15-32(21-5-3-2-4-6-21)30-25(19)17-8-11-22(12-9-17)34-16-18-7-10-20(28)14-23(18)29/h2-15H,16H2,1H3/b24-13- |
InChI Key |
SAMDYLQMUQZTLT-CFRMEGHHSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate](/img/structure/B12054116.png)



![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B12054140.png)








![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)
